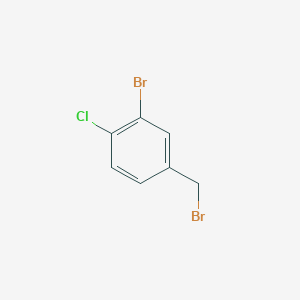

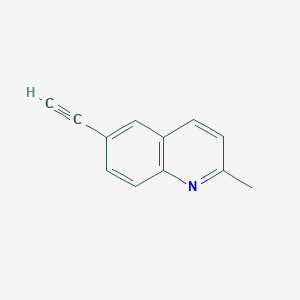

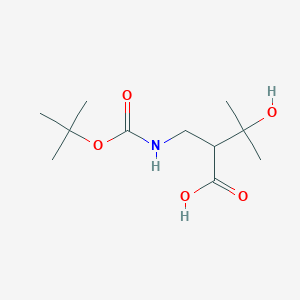

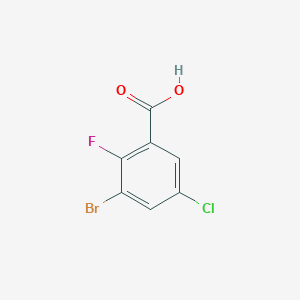

![molecular formula C7H4F3N5O2 B1524349 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1211464-08-2](/img/structure/B1524349.png)

7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Descripción general

Descripción

“7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid” is a compound that belongs to the class of azoloazines . Azoloazines are of interest as molecules with potential antiviral and antidiabetic activity . They are a privileged class of compounds in medicinal chemistry .

Synthesis Analysis

The synthesis of 7-aminoazolo[1,5-a]pyrimidine-6-carbonitriles has been described in the literature . The optimal method for their synthesis is the heating of initial components in pyridine . This method provides a library of different nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound involve cyclocondensation of aminoazoles and (ethoxymethylidene)malononotrile . The optimal method for synthesis is the heating of initial components in pyridine .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Applications

TPs have shown significant antibacterial and antifungal properties . They are being explored for their potential in treating various bacterial and fungal infections. The exact mechanism of action is still under investigation, but it’s believed that they interfere with essential biological processes in these microorganisms.

Antiviral Applications

TPs have also demonstrated antiviral properties . They are being studied for their potential use in treating various viral diseases. Their antiviral activity is thought to be due to their ability to inhibit viral replication.

Antiparasitic Applications

TPs have shown potential in the treatment of parasitic diseases . They have been found to be effective against various parasites, suggesting their potential use in antiparasitic therapy.

Anticancer Applications

TPs have shown promising results in the field of oncology . They have been found to exhibit cytotoxic activities against various cancer cell lines, including gastric cancer cells . For instance, certain [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have shown potent antiproliferative activities against MGC-803, HCT-116, and MCF-7 cells .

Cardiovascular Applications

Certain TPs have been recognized as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes . They are being explored for their potential in managing these cardiovascular conditions.

Anticonvulsant Applications

Some synthetic 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one series have shown significant anticonvulsant activity . These compounds have been found to be more effective than standard drugs like carbamazepine and phenytoin, suggesting their potential use in the treatment of epilepsy.

Herbicidal Applications

TPs have also been found to have remarkable herbicidal activities . They are being studied for their potential use in agriculture as a means to control the growth of unwanted plants.

Metal Coordination Applications

TPs are versatile linkers to several metals, and the interactions of their coordination compounds in biological systems have been extensively described . This property opens up a wide range of potential applications in areas such as medicinal chemistry, materials science, and catalysis.

Direcciones Futuras

Propiedades

IUPAC Name |

7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N5O2/c8-7(9,10)5-13-6-12-1-2(4(16)17)3(11)15(6)14-5/h1H,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMHNPPOXHEFKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NN2C(=C1C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

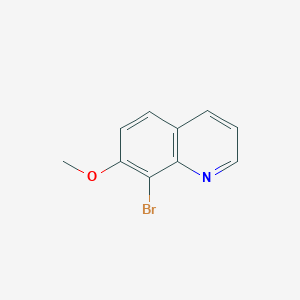

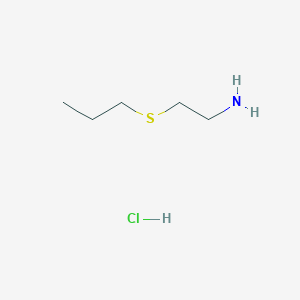

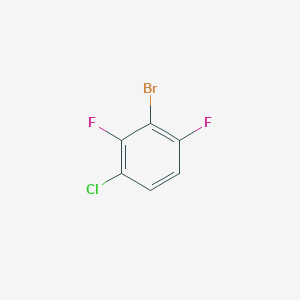

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}thiophene-2-carboxylic acid](/img/structure/B1524283.png)